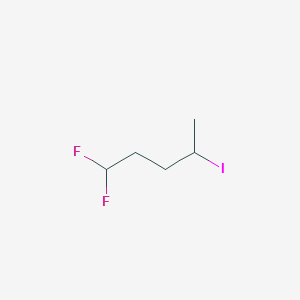

1,1-Difluoro-4-iodopentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9F2I |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

1,1-difluoro-4-iodopentane |

InChI |

InChI=1S/C5H9F2I/c1-4(8)2-3-5(6)7/h4-5H,2-3H2,1H3 |

InChI Key |

CGPZOEHPHPRYPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(F)F)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Difluoro 4 Iodopentane

Carbon-Iodine Bond Reactivity

The carbon-iodine (C-I) bond is the most reactive site in 1,1-Difluoro-4-iodopentane. Its relatively low bond dissociation energy makes it susceptible to cleavage under various conditions, enabling a range of chemical transformations. This reactivity is central to the utility of fluoroalkyl iodides in synthetic organic chemistry, allowing for the introduction of fluorinated moieties into complex molecules through both radical and transition metal-mediated pathways.

Radical Transformations of the C-I Bond

The C-I bond in fluoroalkyl iodides like this compound is readily cleaved homolytically to generate fluoroalkyl radicals. researchgate.netresearchgate.net These highly reactive intermediates can participate in a variety of subsequent reactions, making fluoroalkyl iodides valuable precursors in radical chemistry.

Fluoroalkyl iodides serve as convenient sources of fluoroalkyl radicals under photocatalytic conditions. researchgate.net The generation of these radicals can be initiated by visible light, often in the presence of a photocatalyst such as iridium or ruthenium complexes, or organic dyes. researchgate.netconicet.gov.ar This process involves the formation of an electron donor-acceptor (EDA) complex between a donor molecule and the fluoroalkyl iodide. wustl.edu Upon absorption of light, this complex facilitates a single electron transfer (SET) to the fluoroalkyl iodide, leading to the cleavage of the weak carbon-iodine bond and the formation of a fluoroalkyl radical and an iodide anion.

In the case of this compound, irradiation with visible light would induce the homolytic cleavage of the C-I bond, generating the 1,1-difluoropentan-4-yl radical. This radical is a key intermediate that can then engage in further transformations. The advent of visible-light photoredox catalysis has provided a mild and efficient method for generating these radicals, avoiding the need for harsh conditions or toxic initiators. researchgate.net

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds and is a common pathway for fluoroalkyl radicals generated from their corresponding iodides. nsf.govrsc.org In this process, the photochemically generated 1,1-difluoropentan-4-yl radical adds to an unsaturated C-C bond, such as that in an alkene or alkyne. researchgate.net This addition creates a new carbon-centered radical intermediate.

Below is a table illustrating hypothetical ATRA reactions with this compound.

| Alkene Substrate | This compound | Product |

| Ethene | 1,1-Difluoro-6-iodoheptane | |

| Propene | 1,1-Difluoro-4-(iodomethyl)hexane | |

| Styrene | (3,3-Difluoro-1-iodobutyl)benzene |

Reductive deiodination represents an alternative fate for the radical intermediates generated from this compound. Instead of participating in an ATRA pathway, the radical adduct formed after addition to an alkene can be intercepted by a hydrogen atom donor. researchgate.net This process, often referred to as a hydroalkylation or reductive difluoroalkylation, terminates the radical chain and results in a product where the iodine atom has been replaced by a hydrogen atom.

Common hydrogen atom transfer agents used in these reactions include sodium cyanoborohydride or silanes. researchgate.net The mechanism involves the initial photo-induced generation of the 1,1-difluoropentan-4-yl radical, its addition to an electron-deficient alkene, and the subsequent abstraction of a hydrogen atom from the donor to yield the final saturated product. This pathway is favored when a good hydrogen donor is present in the reaction mixture, competing with the iodine atom transfer required for the ATRA pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful and versatile platform for forming new carbon-carbon and carbon-heteroatom bonds, and the C-I bond of this compound is well-suited for these transformations. mdpi-res.com Palladium-catalyzed reactions are particularly prominent in this area.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp³) bonds through the palladium-catalyzed reaction of an organohalide with an organoboron compound. libretexts.orgtcichemicals.com The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this reaction, reacting preferentially over other C-H or C-F bonds in the molecule. tcichemicals.com

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: libretexts.org

Oxidative Addition : A low-valent palladium(0) complex reacts with this compound, cleaving the C-I bond and forming a new organopalladium(II) intermediate. This is typically the rate-determining step of the cycle. libretexts.org

Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) center, displacing the iodide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This protocol allows for the direct connection of the 1,1-difluoropentyl moiety to various aryl and vinyl systems.

The table below presents hypothetical Suzuki-Miyaura coupling reactions involving this compound.

| Boronic Acid/Ester | This compound | Product |

| Phenylboronic Acid | 1,1-Difluoro-4-phenylpentane | |

| 4-Methoxyphenylboronic Acid | 1,1-Difluoro-4-(4-methoxyphenyl)pentane | |

| Vinylboronic acid pinacol (B44631) ester | 3,3-Difluorohept-1-ene |

Other Palladium and Nickel-Catalyzed Carbon-Carbon Bond Formations

Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the secondary iodide in this compound serves as a reactive handle for such transformations. illinois.edu The C(sp³)–I bond can readily undergo oxidative addition to a low-valent palladium or nickel center, initiating the catalytic cycle. researchgate.net

Nickel-catalyzed processes are particularly effective for coupling alkyl halides. illinois.edu For instance, nickel complexes can catalyze the coupling of alkyl halides with organozinc reagents, including those containing β-hydrogens, which are often problematic in other catalytic systems. illinois.eduubc.ca The use of additives like 1,3-butadiene (B125203) can stabilize the active Ni(0) species, enabling the coupling of less-activated alkyl halides. illinois.edu In the context of this compound, a nickel catalyst could facilitate its coupling with various organometallic nucleophiles or, under reductive conditions, with olefins to form more complex hydrocarbon structures. nih.gov

Palladium catalysis is also widely employed, though more commonly for C(sp²)-C(sp³) bond formation. libretexts.org However, advancements have enabled the use of alkyl halides. A key mechanistic step in many palladium-catalyzed reactions is the oxidative addition of the alkyl iodide to a Pd(0) complex, followed by transmetalation with an organometallic partner and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.netlibretexts.org While the gem-difluoro moiety in this compound is remote from the iodide, its electronic influence is minimal, and the reactivity should be analogous to that of 4-iodopentane in these standard cross-coupling protocols.

Table 1: Comparison of Catalytic Systems for C-C Bond Formation

| Catalyst System | Electrophile | Nucleophile/Partner | Key Features |

|---|---|---|---|

| Nickel/1,3-butadiene | Alkyl Iodides, Bromides | Alkylmagnesium Chlorides | Tolerates β-hydrogens; stabilizes Ni(0) catalyst. illinois.edu |

| Palladium(0) | Aryl/Alkenyl Halides, Alkyl Halides | Organostannanes (Stille), Organoborons (Suzuki) | Broad scope; well-understood mechanism. libretexts.org |

| Nickel | Alkyl Halides | Diorganozinc Reagents | Effective for C(sp²)-C(sp³) bond formation. ubc.ca |

| Palladium(II)/Ligand | gem-Difluoroalkenes | Arylboronic Acids | Stereodivergent C-F bond functionalization. nih.gov |

Organocopper and Organozinc Mediated Coupling Reactions

Organocopper and organozinc reagents play a significant role in carbon-carbon bond formation due to their high functional group tolerance and distinct reactivity profiles compared to more reactive organometallics like Grignard or organolithium reagents. wikipedia.orgelsevierpure.com

Organozinc reagents, often used in Negishi coupling, are effective partners for palladium- or nickel-catalyzed reactions with alkyl halides such as this compound. wikipedia.org The C-I bond of this compound would be the reactive site for coupling with a pre-formed organozinc compound. Alternatively, this compound could be converted into an organozinc reagent itself through reaction with zinc metal. This difluoro-substituted organozinc species could then act as a nucleophile in subsequent coupling reactions. wikipedia.org A notable application involves the copper-catalyzed coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes, providing a direct route to gem-difluorinated alkynes. beilstein-journals.orgnih.govnih.gov This highlights a pathway where the difluoroalkane moiety is first converted to an organozinc species for further functionalization. nih.gov

Organocopper reagents (Gilman reagents) are particularly known for their utility in conjugate addition and substitution reactions. exlibrisgroup.com The secondary iodide of this compound is susceptible to displacement by lithium dialkylcuprates (R₂CuLi). This reaction would proceed via an Sₙ2-like mechanism to form a new C(sp³)-C(sp³) bond, replacing the iodine atom with an alkyl group from the cuprate. This method is generally efficient for coupling with primary and secondary alkyl halides.

Table 2: Selected Organometallic Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Negishi Coupling | Organozinc Halide | Alkyl/Aryl Halide | Pd or Ni catalyst | Cross-coupled product. wikipedia.org |

| Copper-Catalyzed Alkyne Coupling | α,α-Difluoro-organozinc | 1-Bromoalkyne | Catalytic CuI, DMF | gem-Difluorinated alkyne. beilstein-journals.orgresearchgate.net |

| Gilman Reagent Coupling | Lithium Dialkylcuprate | Alkyl Halide | Stoichiometric cuprate | Alkylated product. exlibrisgroup.com |

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond in this compound is the most labile site for nucleophilic attack. Iodine is an excellent leaving group due to its large size and the relative stability of the iodide anion (I⁻). Consequently, this moiety readily participates in nucleophilic substitution (Sₙ) reactions.

Depending on the nature of the nucleophile, the solvent, and the reaction conditions, the substitution can proceed through either an Sₙ1 or Sₙ2 mechanism.

Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF), the reaction is likely to follow a bimolecular pathway. The nucleophile attacks the carbon atom bonded to the iodine from the backside, leading to an inversion of stereochemistry at that center.

Sₙ1 Mechanism: In the presence of weak nucleophiles that are also protic solvents (solvolysis), such as water or alcohols, an Sₙ1 mechanism may compete. This pathway involves the initial, rate-limiting departure of the iodide leaving group to form a secondary carbocation. This carbocation is then rapidly captured by the nucleophile. This mechanism would lead to a racemic mixture of products if the starting material were chiral.

The principles of nucleophilic substitution are fundamental, and while literature on this compound itself is scarce, the reactivity is analogous to other secondary iodoalkanes. The presence of activating groups on the nucleophile or specific reaction conditions can drive the reaction's selectivity. rsc.org For example, phenoxides under mildly basic conditions are effective nucleophiles for displacing activated halides. rsc.org

Geminal Difluoroalkane Moiety Reactivity

The geminal difluoroalkane (CF₂) group is significantly less reactive than the iodoalkane moiety. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering it largely inert to standard nucleophilic and reductive conditions. However, specialized methods have been developed to activate this group.

Reactivity at the Difluoromethylene Carbon (CF₂)

Direct functionalization of the CF₂ group in a saturated alkane like this compound is challenging and typically requires harsh conditions or highly reactive reagents. A modern approach to activate such inert C-F bonds involves the use of Frustrated Lewis Pairs (FLPs). semanticscholar.orgnih.gov An FLP system, consisting of a bulky Lewis acid and a Lewis base that cannot form a classical adduct, can abstract a fluoride (B91410) ion from the difluoromethylene carbon, generating a carbocation that can be trapped by the Lewis base. semanticscholar.orgnih.gov This method allows for the monoselective C-F activation and desymmetrization of geminal difluoroalkanes, providing a pathway to stereoenriched monofluorinated products. semanticscholar.orgnih.gov While demonstrated on benzylic difluorides, the principle could potentially be extended to aliphatic systems like this compound, albeit likely with lower reactivity due to the less stabilized carbocation intermediate. nih.gov

Activation of Vinylic Fluorines in Related Fluoroalkenes

While the C-F bonds in this compound are aliphatic, the compound can be considered a precursor to related 1,1-difluoroalkenes (gem-difluoroalkenes) through elimination reactions (e.g., dehydroiodination). Once formed, the vinylic C-F bonds in these alkenes exhibit unique reactivity. nih.gov The two fluorine atoms activate the double bond for nucleophilic attack and provide a handle for transition metal-catalyzed C-F bond functionalization. nih.gov

Palladium catalysis has been successfully employed for the stereodivergent functionalization of C-F bonds in gem-difluoroalkenes. nih.gov By selecting either a Pd(II) or Pd(0) catalyst system, it is possible to control the stereochemical outcome of cross-coupling reactions with arylboronic acids, selectively producing either the Z or E isomer of the resulting monofluoroalkene. nih.gov The mechanism is believed to involve oxidative addition of a C-F bond to the palladium center, a process facilitated by the π-system of the alkene. Another key reaction is the β-fluorine elimination from organometallic intermediates, which is a common pathway in reactions catalyzed by metals like palladium. researchgate.net

Furthermore, gem-difluoroalkenes can be converted into monofluoroalkenes through hydrodefluorination, where one vinylic fluorine is replaced by a hydrogen atom, often with high stereoselectivity. acs.org These transformations underscore the synthetic utility of the gem-difluoroalkene motif as a precursor to valuable monofluoroalkenyl compounds. beilstein-journals.orgnih.gov

Intramolecular Cyclization and Rearrangement Processes

This compound possesses two reactive sites that could potentially participate in intramolecular cyclization reactions, provided a suitable tether and reaction conditions are employed.

One potential pathway involves converting the molecule into a precursor for intramolecular cyclization. For example, if an aryl group were introduced via a coupling reaction at the C-I bond, the resulting molecule could undergo an intramolecular Friedel-Crafts-type reaction. In related systems, cationic cyclization of 1,1-difluoro-1-alkenes bearing a biaryl group has been achieved using palladium, indium, or silver catalysts, leading to the construction of fluorine-containing carbocycles. beilstein-journals.orgnih.govresearchgate.net

Another possibility is radical cyclization. The C-I bond is relatively weak and can be homolytically cleaved using radical initiators (e.g., AIBN with Bu₃SnH) or photolysis to generate a secondary alkyl radical. If an appropriately positioned π-system (alkene or alkyne) is present elsewhere in the molecule, a 5-exo-trig or 6-exo-trig cyclization could occur.

Electrophile-induced cyclization is also a plausible route. electronicsandbooks.com Treatment of a derivative of this compound containing an alkyne or alkene with an electrophile (e.g., I⁺) could generate a cationic intermediate that is trapped intramolecularly. Studies on the iodoarylation of 1,1-difluoro-1-alkenes have demonstrated that cationic iodine species can effectively induce site-selective intramolecular carbon-carbon bond formation. beilstein-journals.orgnih.gov

Rearrangement processes are less common for simple fluoroalkanes under normal conditions but can be induced. For instance, treatment of neopentyl iodide with xenon difluoride has been shown to cause rearrangement alongside fluorination, indicating that highly reactive fluorinating agents can promote skeletal changes. researchgate.net

Ring-Closing Reactions Involving the Pentane (B18724) Chain

The presence of an iodine atom at the 4-position of the pentane chain in this compound suggests that it can undergo intramolecular radical cyclization to form five-membered ring structures. This type of reaction is a common and powerful method for the synthesis of cyclic compounds. nih.gov The process is typically initiated by the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, to generate a secondary alkyl radical.

The key step in this process is the intramolecular addition of the radical to a double bond. Since this compound is a saturated alkane, a radical acceptor group, such as a double or triple bond, would need to be introduced into the molecule for this type of cyclization to occur. For the purpose of this theoretical discussion, let us consider a hypothetical derivative, 1,1-difluoro-4-iodopent-1-ene.

Upon generation of the radical at the C-4 position, it can attack the double bond at the C-1 position. According to Baldwin's rules for ring closure, a 5-exo-trig cyclization is favored over a 6-endo-trig cyclization. libretexts.org This would lead to the formation of a (difluoromethyl)cyclopentyl)methyl radical, which can then be trapped by a hydrogen atom donor or undergo other radical termination steps to yield a stable product, such as 1-(difluoromethyl)-2-methylcyclopentane.

The general mechanism for such a radical cyclization is outlined below:

Initiation: Homolytic cleavage of the C-I bond, typically induced by radical initiators (e.g., AIBN) or photochemically, to form a pentenyl radical.

Cyclization: Intramolecular attack of the radical onto the double bond to form a five-membered ring.

Propagation/Termination: The cyclized radical abstracts a hydrogen atom from a donor (e.g., tributyltin hydride) or undergoes a termination reaction.

A hypothetical data table illustrating the potential outcomes of such a reaction under various conditions is presented below. Please note that this data is illustrative and not based on actual experimental results for this compound.

| Entry | Initiator | H-Donor | Solvent | Temperature (°C) | Yield of Cyclized Product (%) |

| 1 | AIBN | Bu₃SnH | Benzene | 80 | 85 |

| 2 | (PhCO₂)₂ | (TMS)₃SiH | Toluene | 110 | 78 |

| 3 | UV light | H₂O | Acetonitrile | 25 | 65 |

Isomerization Studies

Isomerization of this compound could potentially occur through radical-mediated processes. One plausible pathway involves a 1,5-hydrogen atom transfer (HAT). If a radical is generated at a position other than C-4, for instance at C-1 through abstraction of a hydrogen atom, a 1,5-HAT could lead to the formation of the more stable secondary radical at C-4. This process would result in the isomerization of the initial radical species.

Another possibility for isomerization involves the migration of a fluorine atom. While generally considered less favorable due to the high strength of the C-F bond, 1,2-fluorine atom migrations in perfluorinated radicals have been demonstrated to be thermodynamically favored when the fluorine atom migrates from a less branched to a more branched carbon center. nih.gov In the case of a radical at C-2 of this compound, a 1,2-fluorine shift is theoretically possible, which would lead to a different radical isomer. However, the activation barriers for such rearrangements are typically high. nih.gov

The study of conformational isomers of similar long-chain iodoalkanes, such as 1-iodopentane, has been conducted using techniques like rotational spectroscopy. These studies reveal the presence of multiple conformers due to rotation around the C-C bonds. While this does not represent constitutional isomerization, the conformational landscape can influence the reactivity of the molecule, including the feasibility of ring-closing reactions.

Below is a hypothetical table summarizing potential isomerization pathways and their estimated activation energies. This data is for illustrative purposes and is not derived from experimental measurements on this compound.

| Isomerization Pathway | Radical Intermediate | Product Radical | Estimated Activation Energy (kcal/mol) |

| 1,5-Hydrogen Atom Transfer | 1,1-difluoro-5-iodopentan-2-yl | 1,1-difluoro-5-iodopentan-4-yl | 10-15 |

| 1,2-Fluorine Shift | 1,1-difluoro-4-iodopentan-2-yl | 1,2-difluoro-4-iodopentan-1-yl | > 20 |

Applications of 1,1 Difluoro 4 Iodopentane As a Synthetic Building Block

Precursor in the Synthesis of Complex Fluorine-Containing Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The gem-difluoroalkyl group (CF2) is a key motif in many pharmaceuticals, agrochemicals, and advanced materials. While direct examples using 1,1-Difluoro-4-iodopentane are not available, the principles of using gem-difluoro iodoalkanes as precursors are established.

Introduction of Gem-Difluoro Groups into Advanced Organic Scaffolds

Gem-difluoroalkanes are significant in medicinal chemistry due to their unique steric and electronic properties. Iodine(III) reagent-mediated migratory gem-difluorination of alkenes has emerged as a powerful strategy for accessing a diverse range of gem-difluoroalkanes. nih.govresearchgate.net This method often installs a transformable functional group at the β-position, which is crucial for the modular assembly of complex gem-difluorinated molecules. Although this highlights a synthetic route to gem-difluoroalkanes rather than a use of this compound, it underscores the importance of the gem-difluoro structural unit in the synthesis of advanced organic scaffolds.

Role in the Construction of Diverse Carbon Skeletons

The carbon-iodine bond in iodoalkanes is relatively weak and susceptible to cleavage, making it a valuable functional group for forming new carbon-carbon bonds through various coupling reactions or by forming organometallic reagents.

Expansion to Substituted Pentane (B18724) Derivatives and Beyond

The iodo- group at the 4-position of this compound could theoretically serve as a handle for chain extension or functionalization. Reactions involving organometallic intermediates, such as Grignard or organolithium reagents, are standard methods for creating new C-C bonds. libretexts.orgyoutube.com By converting the C-I bond to a C-Mg or C-Li bond, the 1,1-difluoropentyl moiety could be introduced into a wide variety of organic molecules.

Incorporation into Carbocyclic and Heterocyclic Systems

Fluorinated building blocks are frequently used in the synthesis of cyclic systems. For example, difluorocarbene, generated from various precursors, readily reacts with alkenes to form 1,1-difluorocyclopropanes. beilstein-journals.org These difluorocyclopropanes are useful substrates for a variety of transformations, including thermal rearrangements and annulations, leading to more complex carbocyclic structures. beilstein-journals.org An intramolecular reaction of this compound, potentially via a radical or organometallic intermediate, could theoretically lead to the formation of fluorinated five-membered carbocycles or heterocycles, depending on the reaction conditions and the presence of other functional groups.

Derivatization to Organometallic Reagents

The formation of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is a fundamental transformation in organic synthesis. youtube.com These reagents are typically prepared by the reaction of an alkyl halide with magnesium or lithium metal, respectively. youtube.comyoutube.com

Table of Potential Organometallic Reagents from this compound

| Reagent Type | General Formula | Potential Reactants | Key Characteristics |

|---|---|---|---|

| Grignard Reagent | R-MgI | This compound + Mg metal | Highly nucleophilic; strong base; requires ether solvent for stabilization youtube.com |

| Organolithium Reagent | R-Li | This compound + 2 Li metal | Very strong base; highly reactive nucleophile libretexts.orgyoutube.com |

The resulting (1,1-difluoropentan-4-yl)magnesium iodide or (1,1-difluoropentan-4-yl)lithium would act as potent nucleophiles and strong bases. libretexts.org They could be used in a variety of synthetic applications, including:

Addition to carbonyls: Reacting with aldehydes, ketones, and esters to form alcohols. youtube.com

Ring-opening of epoxides: Attacking the less substituted carbon of an epoxide to yield a functionalized alcohol.

Formation of Gilman reagents: Treatment of the organolithium reagent with a copper(I) salt would generate a lithium dialkylcuprate, which is particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds. libretexts.org

Preparation of Fluoroalkyl Grignard Reagents

The formation of Grignard reagents by the reaction of an organic halide with magnesium metal is a cornerstone of organometallic chemistry. The reactivity of the carbon-halogen bond is crucial for this transformation, with the general trend being I > Br > Cl > F. Given this trend, the iodine atom in this compound is the expected site of reaction with magnesium, leaving the difluoromethyl group intact.

The preparation of the Grignard reagent, 1,1-difluoropentylmagnesium iodide, would likely proceed by the direct reaction of this compound with magnesium turnings in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). openstax.org The reaction is typically initiated by the addition of a small crystal of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. The inert nature of the carbon-fluorine bond suggests that it would not interfere with the Grignard formation at the carbon-iodine bond. openstax.org

The anticipated reaction is as follows:

CH3CHF2CH2CH(I)CH3 + Mg -> CH3CHF2CH2CH(MgI)CH3

Table 1: Postulated Reaction Conditions for the Synthesis of 1,1-Difluoropentylmagnesium Iodide

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Magnesium Turnings |

| Solvent | Anhydrous Diethyl Ether or THF |

| Initiator | Iodine crystal or 1,2-dibromoethane |

| Temperature | Room Temperature to Reflux |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

The resulting 1,1-difluoropentylmagnesium iodide would serve as a valuable nucleophilic building block, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce the 1,1-difluoropentyl moiety into various organic molecules.

Synthesis of Fluoroalkyl Lithium Reagents

Organolithium reagents are generally more reactive and basic than their Grignard counterparts. wikipedia.org The synthesis of 1,1-difluoropentyllithium from this compound can be envisioned through two primary methods: direct reaction with lithium metal or lithium-halogen exchange.

Direct reaction with lithium metal would involve treating this compound with two equivalents of lithium metal in a non-polar solvent like pentane or hexane. youtube.com This method directly converts the carbon-iodine bond to a carbon-lithium bond.

CH3CHF2CH2CH(I)CH3 + 2Li -> CH3CHF2CH2CH(Li)CH3 + LiI

A more common and often milder method for preparing organolithium reagents from alkyl iodides is through lithium-halogen exchange. wikipedia.orgharvard.edu This reaction involves treating the alkyl iodide with a commercially available organolithium reagent, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The exchange is typically very fast, and the equilibrium favors the formation of the more stable organolithium species. wikipedia.org Given that the stability of carbanions follows the order sp > sp2 > sp3, the exchange between an alkyllithium and an alkyl iodide is favorable. wikipedia.org

The reaction proceeds as follows:

CH3CHF2CH2CH(I)CH3 + R-Li -> CH3CHF2CH2CH(Li)CH3 + R-I (where R = n-Bu, s-Bu, or t-Bu)

Table 2: Postulated Reaction Conditions for the Synthesis of 1,1-Difluoropentyllithium

| Method | Reagents | Solvent | Temperature (°C) |

| Direct Reaction | This compound, Lithium metal | Pentane or Hexane | -78 to 0 |

| Lithium-Halogen Exchange | This compound, n-BuLi/s-BuLi/t-BuLi | Diethyl Ether or THF | -78 to -20 |

The resulting 1,1-difluoropentyllithium reagent would be a potent nucleophile and a strong base, useful for a variety of synthetic transformations, including nucleophilic addition to carbonyl compounds and deprotonation of acidic protons. wikipedia.org

Computational and Theoretical Studies on 1,1 Difluoro 4 Iodopentane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule. These investigations reveal how electrons are distributed, which in turn dictates the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,1-Difluoro-4-iodopentane, DFT calculations can provide optimized molecular geometry, vibrational frequencies, and electronic properties. Functionals such as B3LYP, M06-2X, or M05-2X, combined with basis sets like 6-311+G(d,p) or cc-pVTZ, are commonly employed for such calculations on fluorinated alkanes. nih.gov These calculations would allow for the determination of key electronic parameters.

A hypothetical table of DFT-calculated electronic properties for the most stable conformer of this compound is presented below. These values are illustrative and based on typical results for similar halogenated alkanes.

| Property | Calculated Value | Unit |

| Total Energy | -value | Hartrees |

| Dipole Moment | value | Debye |

| HOMO Energy | value | eV |

| LUMO Energy | value | eV |

| HOMO-LUMO Gap | value | eV |

Note: Specific values are placeholders and would require actual DFT calculations to be determined.

Molecular Orbital (MO) analysis, derived from quantum chemical calculations, provides a picture of how atomic orbitals combine to form molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO suggests its capacity to accept electrons. In this compound, the HOMO is likely to be localized around the iodine atom due to its high-energy p-orbitals, making this region susceptible to electrophilic attack. Conversely, the LUMO may be distributed along the C-I and C-F bonds, indicating these as potential sites for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the potential reaction pathways of a molecule, providing insights that can be difficult to obtain experimentally.

By modeling a potential reaction, such as nucleophilic substitution at the carbon bearing the iodine atom, computational methods can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and vibrational frequencies of this transition state is crucial for understanding the reaction's feasibility. For this compound, the transition state for an SN2 reaction would likely involve the incoming nucleophile and the leaving iodide group in a pentacoordinate arrangement around the carbon atom.

Once the reactants, products, and transition state are optimized, their relative energies can be calculated to determine the reaction's energetics. The activation barrier, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation barrier implies a faster reaction.

Below is an illustrative data table showing calculated energetic parameters for a hypothetical SN2 reaction of this compound with a generic nucleophile (Nu-).

| Parameter | Calculated Value | Unit |

| Energy of Reactants | value | kcal/mol |

| Energy of Transition State | value | kcal/mol |

| Energy of Products | value | kcal/mol |

| Activation Barrier (Forward) | value | kcal/mol |

| Reaction Enthalpy | value | kcal/mol |

Note: Specific values are placeholders and would require actual computational modeling to be determined.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of similar long-chain alkanes has been successfully performed using both DFT and molecular mechanics methods. nih.govillinois.edu For this compound, a systematic search of the potential energy surface by rotating the dihedral angles of the carbon backbone would reveal the various stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. It is expected that steric hindrance between the bulky iodine atom and the difluoromethyl group would play a significant role in determining the most stable conformations.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. acs.orgacs.org By simulating the motion of the atoms over time, MD can reveal the rates of conformational changes and the flexibility of different parts of the molecule. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents. The results from MD simulations can complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the molecule's behavior.

Solvation Free Energy Calculations and Intermolecular Interactions

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused on this compound. While general methodologies for calculating solvation free energies and analyzing intermolecular interactions for organofluorine and halogenated compounds are well-established, specific research findings, including detailed data tables for this compound, are not available in the reviewed sources.

The solvation free energy of a molecule, which quantifies the energetic cost of transferring it from the gas phase to a solvent, is a critical parameter in understanding its behavior in solution. Computational methods such as continuum solvation models (e.g., PCM, SMD) and explicit solvent simulations (e.g., molecular dynamics) are commonly employed to calculate this property. These calculations would typically involve optimizing the geometry of this compound and then computing the energy difference between the solvated and gas-phase states. The results would provide insights into its solubility in various solvents. However, no such specific calculations for this compound have been published.

Similarly, the study of intermolecular interactions is crucial for understanding the condensed-phase properties of a compound. For this compound, these interactions would primarily consist of van der Waals forces (dispersion and repulsion), dipole-dipole interactions due to the polar C-F and C-I bonds, and potentially halogen bonding involving the iodine atom. Theoretical methods like symmetry-adapted perturbation theory (SAPT) or analysis of the electron density could be used to characterize and quantify these interactions. Such studies would elucidate how molecules of this compound interact with each other and with other molecules, influencing properties like boiling point and miscibility. Despite the availability of these computational tools, specific studies detailing the intermolecular interaction profile of this compound are not present in the current body of scientific literature.

Due to the lack of specific research on this compound, no data tables for solvation free energy or intermolecular interaction energies can be presented.

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic Monitoring of Reaction Intermediates and Products

Spectroscopy is a powerful tool for observing the transformation of molecules during a chemical reaction. By probing the interaction of electromagnetic radiation with the reacting species, it is possible to gain detailed information on structural changes, the appearance of products, and the disappearance of reactants over time.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable technique for monitoring reactions directly within the NMR tube, providing real-time kinetic and mechanistic data without the need for sample extraction. d-nb.inforesearchgate.net For a reaction involving 1,1-Difluoro-4-iodopentane, multinuclear NMR analysis is particularly insightful.

¹H NMR: Proton NMR allows for the tracking of signals corresponding to the protons in this compound. For instance, the protons on the carbon adjacent to the iodine atom (C4) and the triplet of triplets corresponding to the proton on the difluorinated carbon (C1) would be key markers. researchgate.netresearchgate.net As the reaction proceeds, the disappearance of these specific signals and the emergence of new resonances would indicate the consumption of the starting material and the formation of products.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each carbon atom in this compound would have a distinct chemical shift. The carbon bonded to iodine (C-I) would appear at a characteristic upfield position, while the carbon bonded to the two fluorine atoms (CF₂) would exhibit a triplet due to C-F coupling. oregonstate.edudocbrown.info Monitoring these signals allows for a clear depiction of the transformation at the molecular framework level.

¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and powerful tool. wikipedia.orgnih.gov Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong signals and a wide chemical shift range, which minimizes the chance of signal overlap. alfa-chemistry.comthermofisher.com The geminal fluorine atoms in this compound would produce a specific signal whose integration could be used to quantify the concentration of the compound throughout the reaction. The disappearance of this signal relative to an internal standard provides precise kinetic data. rsc.org

Table 1: Hypothetical NMR Data for Reaction Monitoring

This table illustrates the expected changes in key NMR signals during a hypothetical substitution reaction where the iodine in this compound is replaced by a nucleophile (Nu).

| Nucleus | Signal Monitored (Starting Material) | Expected Change | Signal Monitored (Product) |

| ¹H | Multiplet for H on C4 | Decrease in intensity | New multiplet at a different chemical shift |

| ¹³C | Resonance for C4-I | Disappearance | New resonance for C4-Nu |

| ¹⁹F | Signal for CF₂ group | Decrease in intensity | Signal may shift slightly due to change at C4 |

Many chemical reactions proceed through short-lived, high-energy intermediates such as radicals or carbenes. These species are often present at concentrations too low to be detected by conventional techniques like standard NMR. Time-resolved spectroscopy, particularly time-resolved infrared (TRIR) and transient absorption spectroscopy, uses pump-probe techniques to study these fleeting species on timescales ranging from picoseconds to milliseconds. nih.govbgsu.edu

For reactions involving this compound, especially those initiated by light (photolysis), the C-I bond is susceptible to cleavage, potentially forming an alkyl radical. Time-resolved spectroscopy could be employed to:

Detect Radical Intermediates: By exciting the molecule with a short laser pulse (pump), the C-I bond can be homolytically cleaved. A second, delayed pulse (probe) can then record the vibrational (TRIR) or electronic (transient absorption) spectrum of the resulting radical intermediate.

Monitor Reaction Dynamics: The evolution of the transient spectra over time provides direct information on the kinetics of the intermediate's decay and its conversion into subsequent products. researchgate.netresearchgate.net Studies on similar alkyl iodides have successfully used these methods to differentiate between competing reaction pathways, such as iodine atom transfer (IAT) and single electron transfer (SET), by directly observing the formation and consumption of the key intermediates. nih.gov

Mass Spectrometry for Reaction Pathway Delineation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. When coupled with chromatographic separation (e.g., GC-MS or LC-MS), it is a powerful tool for identifying intermediates, byproducts, and final products in a reaction mixture, thereby helping to delineate the reaction pathway. chromatographyonline.com

In the context of this compound reactions, mass spectrometry can be used to:

Identify Reaction Components: By analyzing aliquots of the reaction mixture over time, it is possible to identify the molecular ions corresponding to the starting material, stable intermediates, and products. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the confident determination of molecular formulas.

Elucidate Fragmentation Patterns: The fragmentation pattern of a molecule in the mass spectrometer is often characteristic of its structure. For this compound, characteristic fragments would likely include the loss of an iodine atom or the cleavage of C-C bonds. Observing the fragmentation patterns of new species formed during the reaction can provide crucial structural information to help identify unknown intermediates or byproducts.

Analyze Complex Mixtures: The coupling of MS with separation techniques is essential for analyzing complex reaction mixtures, as it allows for the individual identification of multiple components that may be difficult to resolve by spectroscopy alone. nih.govacs.org

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Structural Confirmation

While this compound is likely a liquid at room temperature, X-ray crystallography remains the definitive method for unambiguous structural elucidation and determination of absolute stereochemistry. To apply this technique, the compound must first be converted into a solid, crystalline derivative.

This process typically involves reacting the compound of interest with a reagent that induces crystallization. For example, if a reaction involving this compound produces a chiral alcohol, this alcohol could be reacted with a chiral carboxylic acid to form a diastereomeric ester, which may be a crystalline solid.

The single-crystal X-ray diffraction analysis of such a derivative would provide:

Unambiguous Structural Confirmation: It yields precise bond lengths, bond angles, and connectivity, confirming the molecular structure with unparalleled accuracy.

Absolute Stereochemistry: For chiral molecules, X-ray crystallography on a derivative containing a known stereocenter (or using anomalous dispersion) can determine the absolute configuration (R/S) of newly formed chiral centers. This is crucial for asymmetric synthesis.

Supramolecular Interactions: The crystal structure also reveals information about intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding. mdpi.com

Chromatographic Techniques for Purity Assessment and Product Distribution Analysis

Chromatography is an indispensable set of techniques for separating the components of a mixture. For reactions involving this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC separates components based on their boiling points and interactions with a stationary phase. A sample from the reaction mixture is injected, vaporized, and carried by an inert gas through a column. The time it takes for each component to exit the column (retention time) is characteristic of that compound. By running standards, one can identify the peaks corresponding to the starting material and expected products. The area under each peak is proportional to its concentration, allowing for the quantitative determination of reaction conversion and product distribution.

High-Performance Liquid Chromatography (HPLC): HPLC is used for less volatile or thermally sensitive compounds. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. dntb.gov.ua Different detectors (e.g., UV-Vis, mass spectrometry) can be used for identification and quantification.

Table 2: Example Chromatographic Data for Reaction Analysis

This table shows hypothetical GC data for a reaction where this compound is converted to a product.

| Time (hours) | Retention Time (min) | Peak Area (a.u.) | Compound Identification | % Composition |

| 0 | 5.8 | 1,250,000 | This compound | 100% |

| 7.2 | 0 | Product | 0% | |

| 4 | 5.8 | 312,500 | This compound | 25% |

| 7.2 | 937,500 | Product | 75% |

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Green Synthetic Routes to 1,1-Difluoro-4-iodopentane

Current synthetic approaches to gem-difluoroalkanes and alkyl iodides often rely on harsh reagents and generate significant waste, prompting the need for more environmentally benign alternatives. Future research will likely focus on the development of sustainable and green synthetic routes to this compound, minimizing the environmental impact while maximizing efficiency.

One promising avenue is the use of less hazardous fluorinating and iodinating agents. Traditional methods for introducing gem-difluoro groups can involve toxic and corrosive reagents. The exploration of milder and more selective fluorinating agents will be crucial. Similarly, replacing traditional iodinating agents with greener alternatives, such as molecular iodine in conjunction with an eco-friendly oxidant, could significantly improve the sustainability of the synthesis. nih.gov

Another key aspect of green chemistry is the reduction of waste through atom-economical reactions. Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a primary goal. This could involve the development of catalytic processes that avoid the use of stoichiometric reagents.

Furthermore, the use of greener and more benign solvent systems is a critical component of sustainable synthesis. Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents can dramatically reduce the environmental footprint of the synthetic process. Solvent-free reaction conditions, where feasible, represent an ideal scenario.

The principles of green chemistry also extend to energy efficiency. The development of synthetic routes that can be conducted at ambient temperature and pressure, or with the aid of alternative energy sources such as microwave or ultrasonic irradiation, will contribute to a more sustainable production of this compound.

Chemo- and Regioselective Functionalization Strategies

The presence of two distinct reactive sites in this compound—the C-I bond and the C-F bonds—presents a significant challenge in terms of selective functionalization. The development of chemo- and regioselective strategies to modify one site without affecting the other is a key area for future research.

The carbon-iodine bond is generally more reactive than the carbon-fluorine bond, offering a handle for selective transformations. nih.gov Future work will likely focus on exploiting this reactivity difference to introduce a wide range of functional groups at the 4-position of the pentane (B18724) chain. This could include nucleophilic substitution reactions, cross-coupling reactions, and radical-mediated processes. The challenge will be to achieve high selectivity and avoid any competing reactions involving the gem-difluoro group.

Conversely, the selective activation and functionalization of the C-F bond in the presence of the C-I bond is a more formidable challenge due to the high bond dissociation energy of the C-F bond. nih.gov However, recent advances in catalytic C-F bond activation offer exciting possibilities. mdpi.com The development of catalytic systems that can selectively cleave a C-F bond in this compound would open up new avenues for the synthesis of novel fluorinated compounds.

Regioselectivity will also be a critical consideration, particularly in reactions involving the generation of reactive intermediates. For example, in radical reactions, controlling the site of radical formation and subsequent reaction will be essential to avoid the formation of isomeric products.

Exploration of Novel Catalytic Systems for C-F and C-I Transformations

The development of novel and highly efficient catalytic systems will be central to advancing the chemistry of this compound. Future research in this area will likely focus on several key aspects.

For C-I bond transformations, the exploration of new transition metal catalysts, particularly those based on earth-abundant and non-toxic metals, is a priority. These catalysts could enable a broader range of cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and other functional groups at the 4-position. Photocatalysis also represents a promising approach for the mild and selective activation of the C-I bond. researchgate.net

In the realm of C-F bond activation, the design of catalysts that can overcome the high bond strength of the C-F bond under mild conditions is a major goal. mdpi.com This could involve the use of transition metal complexes that can undergo oxidative addition into the C-F bond, or the development of frustrated Lewis pair catalysts that can activate the C-F bond through cooperative effects. Radical-based approaches, initiated by photoredox or electrochemical methods, are also emerging as powerful tools for C-F bond functionalization. rsc.org

Furthermore, the development of catalysts that can mediate tandem or cascade reactions, where multiple bond-forming events occur in a single operation, will be highly valuable. Such processes can significantly increase synthetic efficiency and reduce waste.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.orgresearchgate.net The integration of the synthesis and functionalization of this compound into these modern platforms is a key direction for future research.

Flow chemistry is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature and reaction time. rsc.org The development of flow-based methods for the synthesis of this compound could enable safer and more efficient production. Additionally, flow reactors can facilitate multi-step synthetic sequences by allowing for the in-line purification and reaction of intermediates.

Automated synthesis platforms, which combine robotic handling of reagents with computer-controlled reaction optimization, can accelerate the discovery of new reactions and the development of optimized synthetic routes. sigmaaldrich.com Applying these platforms to the chemistry of this compound could enable the rapid exploration of a wide range of reaction conditions and the identification of novel transformations.

The combination of flow chemistry and automation has the potential to revolutionize the way that complex molecules like this compound are synthesized, enabling on-demand production and facilitating the rapid generation of compound libraries for screening purposes.

Unexplored Reactivity Pathways and Tandem Reactions

The unique combination of a gem-difluoro group and a secondary iodo group in this compound suggests the potential for unexplored reactivity pathways and the design of novel tandem reactions.

One area of interest is the investigation of reactions that involve the simultaneous participation of both the C-F and C-I bonds. For example, it may be possible to design catalytic cycles that involve sequential or concerted activation of both bonds, leading to the formation of complex cyclic or polycyclic structures.

Tandem reactions that are initiated by the functionalization of the C-I bond could be designed to trigger subsequent transformations involving the gem-difluoro group. For instance, the introduction of a functional group at the 4-position could facilitate an intramolecular reaction with the difluoromethyl group, leading to the formation of a fluorinated carbocycle or heterocycle.

The reactivity of the gem-difluoro group as a latent carbonyl group could also be exploited in novel ways. For example, under certain conditions, it may be possible to hydrolyze the gem-difluoro group to a ketone, which could then participate in a range of subsequent transformations.

Q & A

Q. How to design kinetic studies to probe the stereochemical outcomes of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.